3-Bromophenylmethyl sulphone
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Overview
Description
3-Bromophenylmethyl sulphone: is an organic compound with the molecular formula C7H7BrO2S and a molecular weight of 235.1 g/mol . It is a white solid at room temperature and is known for its applications as an intermediate in organic synthesis . The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyl sulphone group .
Preparation Methods
Synthetic Routes and Reaction Conditions:
3-Bromophenylmethyl sulphone can be synthesized through the oxidation of 3-bromothioanisole . The reaction involves the use of 3-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in the presence of dichloromethane as the solvent . The reaction is typically carried out at 0°C and stirred overnight . The product is then extracted using ethyl acetate and purified by washing with brine and drying over sodium sulfate .
Industrial Production Methods:
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The purification steps are also scaled up, involving large-scale extraction and drying equipment .
Chemical Reactions Analysis
Types of Reactions:
3-Bromophenylmethyl sulphone undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphone group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use sodium hydride or potassium carbonate as bases.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenylmethyl sulfones.
Scientific Research Applications
3-Bromophenylmethyl sulphone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromophenylmethyl sulphone involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites . This interaction can lead to changes in the enzyme’s conformation and activity . The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- 4-Bromophenylmethyl sulphone
- 2-Bromophenylmethyl sulphone
- 4-Chlorophenylmethyl sulphone
- 4-Methylphenylmethyl sulphone
Comparison:
3-Bromophenylmethyl sulphone is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules . Compared to its analogs, it has distinct electronic and steric properties that make it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
1-bromo-3-[(3-bromophenyl)methylsulfonylmethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O2S/c15-13-5-1-3-11(7-13)9-19(17,18)10-12-4-2-6-14(16)8-12/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQCDIOVYZYASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CS(=O)(=O)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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